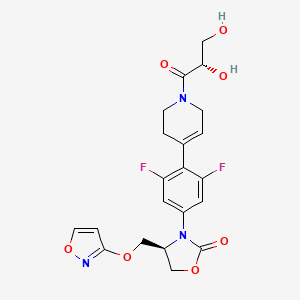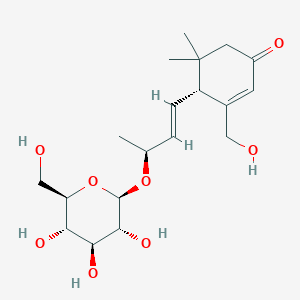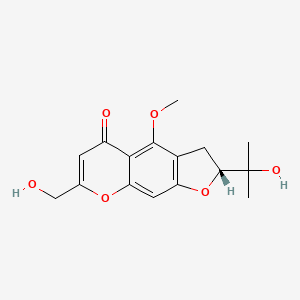![molecular formula C60H120N4O6 B11932944 3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione is a synthetic compound known for its role in the delivery of messenger RNA (mRNA) molecules in cancer immunotherapy. This compound is a type of ionizable lipid, which means it can carry a charge depending on the pH of its environment. It is particularly valued for its ability to form lipid nanoparticles that can encapsulate and protect mRNA, facilitating its delivery into cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione involves multiple organic synthesis steps. The process typically includes:
Amidation: The formation of amide bonds between the piperazine ring and the butyl chains.
Reduction: The reduction of intermediate compounds to achieve the desired hydroxyl groups on the dodecyl chains.
Esterification: The esterification of hydroxyl groups to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves rigorous purification steps to ensure the final product meets the required specifications for medical applications.
化学反応の分析
Types of Reactions
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups on the dodecyl chains.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the amino moieties.
科学的研究の応用
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Facilitates the delivery of genetic material into cells, aiding in gene editing and therapy.
Medicine: Integral in the development of mRNA-based vaccines and cancer immunotherapies.
Industry: Employed in the formulation of lipid nanoparticles for drug delivery systems.
作用機序
The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA molecules. These nanoparticles protect the mRNA from degradation and facilitate its uptake by cells. Once inside the cell, the mRNA is released and translated into proteins that can trigger an immune response or perform other therapeutic functions. The molecular targets include cellular receptors and endosomal pathways that mediate the uptake and release of the mRNA.
類似化合物との比較
Similar Compounds
3,6-Bis(4-aminobutyl)piperazine-2,5-dione: Another compound used in lipid nanoparticle synthesis.
2,5-Piperazinedione derivatives: Various derivatives with different functional groups for specific applications.
Uniqueness
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione is unique due to its specific structure that allows for efficient mRNA encapsulation and delivery. Its ionizable nature at different pH levels enhances its versatility in various biological environments, making it a valuable tool in modern therapeutic applications.
特性
分子式 |
C60H120N4O6 |
|---|---|
分子量 |
993.6 g/mol |
IUPAC名 |
3,6-bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione |
InChI |
InChI=1S/C60H120N4O6/c1-5-9-13-17-21-25-29-33-41-53(65)49-63(50-54(66)42-34-30-26-22-18-14-10-6-2)47-39-37-45-57-59(69)62-58(60(70)61-57)46-38-40-48-64(51-55(67)43-35-31-27-23-19-15-11-7-3)52-56(68)44-36-32-28-24-20-16-12-8-4/h53-58,65-68H,5-52H2,1-4H3,(H,61,70)(H,62,69) |
InChIキー |
ZISVTYVLWSZJAL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)

![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)
![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)



![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)


